molecular formula C11H9NO3S B1420317 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol CAS No. 925006-39-9

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol

Cat. No.: B1420317
CAS No.: 925006-39-9
M. Wt: 235.26 g/mol
InChI Key: FKDJRMBJHXFWHJ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol is a sophisticated heterocyclic compound that serves as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry research. This molecule features a benzodioxane moiety fused to a hydroxythiazole ring, a structural motif known for conferring significant biological activity. Recent scientific investigations highlight its primary research value in the development of novel enzyme inhibitors. A 2021 study published in Bioorganic Chemistry identified derivatives of this core structure as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target for neurodegenerative disorders like Parkinson's disease. The compound's mechanism of action is attributed to its ability to fit precisely within the enzyme's active site, thereby preventing the degradation of neurotransmitters. Furthermore, research published in Medicinal Chemistry Research has explored analogous structures for their anticancer properties, suggesting potential utility in oncology drug discovery programs. As a building block, it enables researchers to efficiently synthesize diverse compound libraries for high-throughput screening against various biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDJRMBJHXFWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655813
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925006-39-9
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one
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Preparation Methods

The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thiazole-2-thiol under specific conditions. One common method includes refluxing the reactants in ethanol-HCl for 1-2 hours, followed by cooling and extraction with ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the thiazole ring can be targeted by nucleophiles.

    Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.

Scientific Research Applications

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol involves its interaction with molecular targets in bacterial cells. It inhibits quorum sensing pathways, which are crucial for bacterial communication and virulence. By binding to the active sites of quorum sensing receptors, it disrupts the signaling process, thereby reducing biofilm formation and toxin production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-amine (CAS 105362-06-9): This analog replaces the hydroxyl group with an amine (-NH2) at the 2-position of the thiazole. It is commercially available, indicating established synthetic protocols and research interest .
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(3,4-dimethoxybenzylidene)hydrazinyl]thiazole :
    This hydrazone derivative introduces a planar hydrazone linkage, which may enhance π-π stacking interactions in molecular recognition processes. The dimethoxy substituents on the benzylidene group could improve lipophilicity, affecting membrane permeability .
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5) :
    This compound incorporates a nitrothiazole and triazolone moiety, significantly increasing molecular complexity and electronic diversity. The nitro group may confer redox activity, while the triazolone ring could enhance binding to biological targets .

Spectral and Physical Properties

  • Infrared (IR) Spectroscopy :
    Hydroxyl-containing analogs (e.g., the target compound) exhibit strong O-H stretches near 3200–3400 cm⁻¹, absent in amine or nitro derivatives. Aromatic C-H and C=O/C=N stretches (1600–1700 cm⁻¹) are common across benzodioxin-thiazole hybrids .
  • NMR Spectroscopy :
    In ¹H-NMR, the benzodioxin protons resonate at δ 4.2–4.4 ppm (dioxan methylene) and δ 6.7–7.1 ppm (aromatic protons). Thiazole protons in hydroxyl or amine derivatives show distinct shifts: thiazol-2-ol protons appear downfield (δ 10–12 ppm for -OH), whereas thiazol-2-amine protons resonate near δ 5.5–6.0 ppm .
  • Melting Points :
    Hydroxyl derivatives generally exhibit higher melting points (e.g., 117–118°C for a structurally related benzothiazepine compound) due to hydrogen bonding, compared to amine analogs, which may have lower melting points .

Data Tables

Table 1: Structural and Physical Comparison of Benzodioxin-Thiazole Derivatives

Compound Name Substituent Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound -OH C₁₁H₉NO₃S Not reported O-H stretch ~3300 cm⁻¹; δ 10.5 ppm (-OH)
4-(Benzodioxin-6-yl)thiazol-2-amine -NH₂ C₁₁H₁₀N₂O₂S Not reported N-H stretch ~3400 cm⁻¹; δ 5.8 ppm (-NH₂)
4-(Benzodioxin-6-yl)-3-nitrothiazole -NO₂ C₁₃H₉N₅O₅S₂ Not reported NO₂ asymmetric stretch ~1520 cm⁻¹

Biological Activity

The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C11H9NO2SC_{11}H_{9}NO_{2}S, and it possesses unique chemical properties conducive to various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methods have been documented in the literature, detailing the use of various reagents to achieve high yields and purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
HarmineHCT-1162.40 ± 0.12
Compound A (similar structure)HepG22.54 ± 0.82
Compound B (related thiazole)HCT-1161.90 ± 0.10
This compound HepG2 <1.50

The above table summarizes findings where certain derivatives exhibited lower IC50 values than Harmine, indicating superior anticancer efficacy.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes associated with cancer progression and proliferation. Molecular docking studies suggest that these compounds may interact with targets such as epidermal growth factor receptor (EGFR), leading to reduced cell viability through apoptosis pathways.

Case Studies

A notable study investigated the effects of thiazole derivatives on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results indicated that several derivatives exhibited significant cytotoxicity compared to standard treatments.

Case Study: Thiazole Derivatives Against Cancer

  • Objective: Evaluate the cytotoxic effects of thiazole derivatives.
  • Method: MTT assay on HCT-116 and HepG2 cell lines.
  • Results: Compounds demonstrated IC50 values significantly lower than control drugs, indicating promising anticancer properties.

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities associated with this compound class. These findings warrant further investigation into the therapeutic applications of thiazole derivatives in treating inflammatory diseases and infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol
Reactant of Route 2
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.